molecular formula C20H20N2O5 B2985863 methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-62-0

methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2985863
CAS RN: 899962-62-0
M. Wt: 368.389
InChI Key: PSCXKAWXQHZZLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large ring system. The tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system, in particular, would likely contribute to a complex 3D structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylate group could participate in acid-base reactions, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Properties

The indole nucleus, a component of the compound’s structure, is found in many bioactive molecules with anti-inflammatory effects. Research into similar indole derivatives could provide insights into the anti-inflammatory potential of our compound, which could be beneficial in treating conditions like arthritis or asthma .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. By binding with high affinity to multiple receptors, they can interfere with cancer cell proliferation and survival. The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific cancer types .

Antioxidant Effects

Compounds with an indole base have been associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders .

Antimicrobial and Antitubercular Activity

Indole derivatives have shown significant antimicrobial and antitubercular effects. Given the structural complexity of our compound, it could be a candidate for developing new antibiotics or treatments for tuberculosis, especially with rising antibiotic resistance .

Antidiabetic and Antimalarial Potential

The biological activity of indole-based compounds extends to antidiabetic and antimalarial effects. The compound could be investigated for its ability to modulate blood sugar levels or inhibit the growth of malaria parasites, contributing to the treatment of these global health challenges .

Each of these applications warrants detailed investigation to determine the compound’s efficacy and safety profile. The research could lead to the development of new drugs and therapies, leveraging the compound’s complex structure for beneficial health outcomes. The indole nucleus, in particular, is a promising pharmacophore due to its broad spectrum of biological activities and its potential for therapeutic innovation .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

methyl 10-(4-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20-11-16(15-10-12(18(23)26-3)4-9-17(15)27-20)21-19(24)22(20)13-5-7-14(25-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXKAWXQHZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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